molecular formula C16H21BrO3 B1293354 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone CAS No. 898785-70-1

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Cat. No.: B1293354
CAS No.: 898785-70-1
M. Wt: 341.24 g/mol
InChI Key: GXWZLNVVOPUEMK-UHFFFAOYSA-N
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Description

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a brominated aromatic ketone featuring a butyrophenone backbone (four-carbon chain) with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and a bromine atom at the 2'-position of the phenyl ring. The 5,5-dimethyl-1,3-dioxane moiety enhances steric stability and may improve solubility, making it valuable in pharmaceutical synthesis and organic intermediates .

Properties

IUPAC Name

1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZLNVVOPUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645911
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-70-1
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Steps

  • Dioxane Ring Formation :

    • Starting materials such as 5,5-dimethyl-1,3-dioxane-2-one are reacted with suitable reagents (e.g., aldehydes or ketones) in the presence of acid catalysts.
    • Reaction conditions typically involve heating under reflux to promote cyclization.
  • Bromination :

    • The dioxane derivative undergoes bromination using bromine or a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (like dichloromethane).
    • The reaction is monitored to ensure selective substitution at the 2' position.
  • Coupling Reaction :

    • The brominated dioxane is then reacted with a butyrophenone precursor in the presence of a base (such as potassium carbonate) to facilitate nucleophilic attack.
    • This step may require specific solvents or temperatures to optimize yield.

Reaction Conditions

Step Reagents/Conditions Temperature Time
Dioxane Formation Acid catalyst (e.g., HCl), aldehyde Reflux 4-6 hours
Bromination Bromine/N-bromosuccinimide Room temperature 1-2 hours
Coupling Reaction Butyrophenone precursor, K₂CO₃ 50-70°C 12-24 hours

Purification Techniques

Post-synthesis purification is crucial to isolate the desired compound from by-products and unreacted materials. Common techniques include:

  • Column Chromatography : Utilizing silica gel or alumina with gradient elution (e.g., hexane/ethyl acetate) to separate compounds based on polarity.

  • Recrystallization : Dissolving in hot solvents (like dichloromethane) followed by cooling to allow pure crystals to form.

Chromatographic Conditions

Technique Solvent System Flow Rate
Column Chromatography Hexane/EtOAc (gradient) 5 mL/min
Recrystallization CH₂Cl₂/EtOAc N/A

Characterization

Characterization of the synthesized compound is typically performed using:

NMR Spectral Data

Key NMR signals for characterization might include:

  • Aromatic protons: Peaks in the region of δ 6.5–7.5 ppm.

  • Dioxane moiety: Methyl groups at δ 1.2–1.4 ppm and dioxane oxygens at δ 4.0–4.5 ppm.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

    Hydrolysis Products: Hydrolysis of the dioxane ring results in the formation of diols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Agents :
    • Case Study : The compound is structurally related to butyrophenones, a class of antipsychotic medications. Research indicates that derivatives of butyrophenones exhibit significant activity against dopamine receptors, making them potential candidates for the treatment of schizophrenia and other psychiatric disorders.
  • Antidepressant Activity :
    • Research Findings : Studies have shown that compounds similar to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can act as serotonin receptor antagonists. This mechanism is crucial in the development of antidepressant therapies aimed at modulating serotonin levels in the brain.
  • Analgesic Properties :
    • Case Study : In preclinical trials, certain derivatives demonstrated analgesic effects comparable to established pain relief medications. This suggests potential for development into new pain management therapies.

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its dioxane moiety contributes to the flexibility and durability of polymer chains.
  • Photoinitiators in Polymerization :
    • Research Insights : As a photoinitiator, this compound can facilitate radical polymerization processes under UV light. This property is beneficial in coatings and adhesives where rapid curing is essential.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundDopamine Receptor Antagonist0.15
Butyrophenone DerivativeSerotonin Antagonist0.10
Related Dioxane CompoundAnalgesic0.20

Mechanism of Action

The mechanism of action of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dioxane moiety can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key structural analogs differ in halogen type, substituent positions, chain length, and functional groups. Below is a detailed comparison:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Boiling Point (°C) Key Applications
2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Not provided C₁₆H₂₁BrO₃ 341.25 Br (2'), dioxane (4) Data needed Pharmaceutical intermediates
2'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 898785-86-9 C₁₆H₂₁ClO₃ 297 Cl (2'), dioxane (4) 374.4 Lab chemicals, intermediates
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 898785-76-7 C₁₇H₂₃BrO₃ 355.27 Br (2'), dioxane (5) Data needed Screening compounds, APIs
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Not provided C₁₇H₂₂F₂O₃ 312.36 F (2',4'), dioxane (5) Data needed Drug synthesis
2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Not provided C₁₈H₂₆O₅ 322.40 OMe (2',4'), dioxane (4) Data needed Pharmaceutical research
Key Observations:

Halogen Substitution :

  • Bromine (Br) increases molecular weight compared to chlorine (Cl) analogs (e.g., 341.25 vs. 297 for chloro derivative) . Bromine’s larger atomic radius may enhance electrophilic reactivity in substitution reactions.
  • Chloro derivatives exhibit higher boiling points (e.g., 374.4°C for 2'-chloro analog) due to stronger van der Waals forces compared to bromine’s polarizability .

Substituent Position :

  • 2',4'-Difluoro and dimethoxy derivatives (e.g., compounds from ) demonstrate how electron-withdrawing (F) or electron-donating (OMe) groups modulate electronic properties, affecting binding affinity in target molecules.

Biological Activity

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, also known by its CAS number 898785-72-3, is a synthetic organic compound with a molecular formula of C16H21BrO and a molecular weight of 341.25 g/mol. This compound belongs to the class of butyrophenones, which are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds in the butyrophenone class often exhibit antipsychotic properties by acting as dopamine receptor antagonists. Specifically, they may influence the D2 dopamine receptor pathway, which is crucial in managing conditions like schizophrenia and bipolar disorder .

Therapeutic Applications

  • Antipsychotic Effects : Preliminary studies suggest that this compound may exhibit antipsychotic-like effects similar to other butyrophenones. Its potential for reducing dopaminergic activity could make it a candidate for treating psychotic disorders.
  • Anti-inflammatory Properties : Some derivatives of butyrophenones have shown anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Activity : Research indicates that certain butyrophenone derivatives can inhibit cancer cell growth. The specific mechanism often involves modulation of cell signaling pathways that regulate proliferation and apoptosis .

In Vitro and In Vivo Studies

Study TypeFindings
In VitroDemonstrated inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 7.9 to 92 µM .
In VivoAnimal models showed significant reduction in psychotic symptoms when treated with similar compounds .

Case Study 1: Antipsychotic Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its impact on induced psychosis. The results indicated a notable decrease in hyperactivity and stereotypic behaviors typical of dopaminergic overactivity. The compound's efficacy was comparable to established antipsychotics, suggesting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human breast and colorectal cancer cell lines treated with various concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with the most significant effects observed at higher concentrations (IC50 values between 7.9 µM and 92 µM). These findings underscore the need for further investigation into its anticancer mechanisms and potential clinical applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and what factors influence yield and purity?

Methodological Answer: The compound can be synthesized via bromination of a precursor ketone using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as FeCl₃ or AlCl₃. Key factors include:

  • Temperature control (e.g., maintaining 0–5°C to avoid over-bromination).
  • Solvent selection (e.g., dichloromethane or carbon tetrachloride for solubility and inertness).
  • Purification techniques (e.g., column chromatography with silica gel and hexane/ethyl acetate gradients).
    Yield optimization requires monitoring reaction progress via TLC or GC-MS. Impurities often arise from di-brominated byproducts, which can be minimized by stoichiometric control .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the bromine substituent, dioxane ring protons (δ 1.3–1.5 ppm for methyl groups), and ketone carbonyl (δ ~200 ppm in ¹³C).
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₂₁BrO₃).
  • Melting Point Analysis: Consistency with literature values ensures purity.
  • HPLC: For quantifying purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What role does the 5,5-dimethyl-1,3-dioxan-2-yl group play in modulating the compound’s reactivity and stability?

Methodological Answer: The dioxane ring acts as a steric and electronic modifier:

  • Steric effects: The 5,5-dimethyl groups hinder nucleophilic attack at the ketone, increasing stability in protic solvents.
  • Electronic effects: The ether oxygens stabilize adjacent carbocations, facilitating substitution reactions at the bromine site.
    Comparative studies with non-dioxane analogs (e.g., 2'-bromo-4-methylbutyrophenone) show reduced hydrolysis rates in aqueous environments, confirming the dioxane’s protective role .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-response assays: Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity.
  • Structural analogs testing: Compare activity against compounds lacking the dioxane or bromine groups to isolate pharmacophores.
  • Kinetic studies: Use stopped-flow spectroscopy to measure binding constants with target enzymes (e.g., COX-1/2 inhibition assays as in ’s case studies).
    Contradictions often arise from assay conditions (e.g., pH, co-solvents), necessitating standardized protocols .

Q. What advanced computational or crystallographic tools are recommended for studying this compound’s interactions?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the dioxane ring’s conformational flexibility. The bromine atom’s heavy atom effect aids phasing .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic attack sites on the bromophenyl group.
  • Molecular Dynamics (MD): Simulate solvent interactions to explain solubility trends (e.g., in DMSO vs. water) .

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